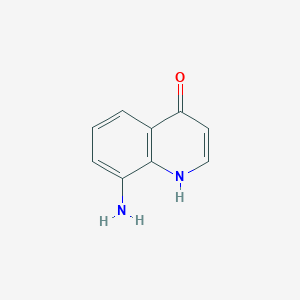

5-氯异喹啉-1(2H)-酮

描述

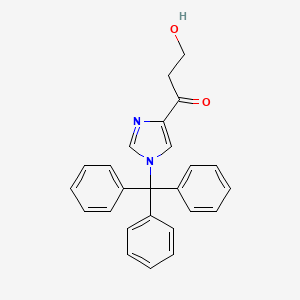

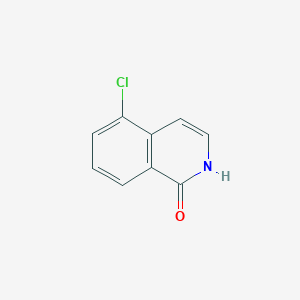

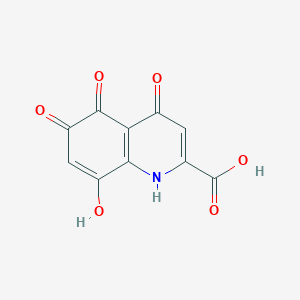

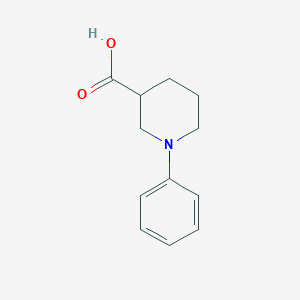

5-Chloroisoquinolin-1(2H)-one, also known as 5-Cl-IQ, is an organic compound with the molecular formula C9H5ClNO. It is a member of the isoquinolyl family and is an important starting material for the synthesis of a variety of pharmaceuticals, including anxiolytics, anti-inflammatory agents, and anti-depressants. 5-Cl-IQ has been widely studied in the past two decades due to its unique structure and wide range of applications.

科学研究应用

Chemosensing of Metal Ions

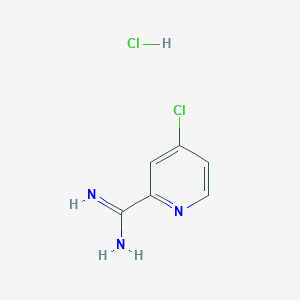

5-Chloro-8-methoxyquinoline, a compound related to 5-chloroisoquinolin-1(2H)-one, demonstrates a selective response to Cd^2+ ions, as evidenced by a significant increase in fluorescence. This characteristic suggests its potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Metal Ion Selectivity and Binding

Substituted 5-chloro-8-hydroxyquinoline (CHQ) ligands exhibit distinct metal ion selectivities. For instance, one ligand forms very stable complexes with Mg(2+), Ca(2+), Cu(2+), and Ni(2+) but not with alkali metal ions, indicating its relevance in applications like analytical determinations in dilute solutions and in the presence of other cations (Bordunov et al., 1996).

Antiviral Properties

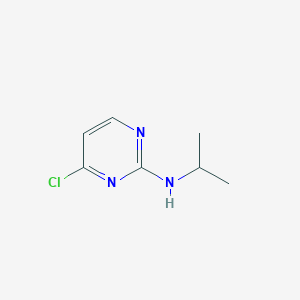

Chloroquine, a 9-aminoquinoline and an analog of 5-chloroisoquinolin-1(2H)-one, has been studied for its antiviral properties against various viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects, like suppressing the production of certain inflammatory cytokines, highlight its potential in managing viral diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).

Synthesis of Novel Compounds

1-chloro-5-nitroisoquinoline, synthesized from 1-chloroisoquinoline, has led to the development of novel acyl transfer catalysts. These new compounds, with their unique properties, contribute to the advancement in the field of organic synthesis (Chen Pei-ran, 2008).

PARP Inhibition for Disease Treatment

5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), derived from 1-chloroisoquinoline, shows efficacy in various models of diseases such as ischemic disorders, myocardial infarction, and arthritis. Its role in down-regulating NF-κB activity and the expression of cytokines and adhesion molecules, makes it valuable in studying the roles of PARPs in health and diseases (Threadgill, 2015).

Antimicrobial Activity

Novel compounds synthesized from 2-chloroquinolin-3-yl show promising antimicrobial effects against various bacterial and fungal strains. These findings are significant for the development of new antimicrobial agents (Desai et al., 2011).

属性

IUPAC Name |

5-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICPXUYMHMNYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619522 | |

| Record name | 5-Chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloroisoquinolin-1(2H)-one | |

CAS RN |

24188-73-6 | |

| Record name | 5-Chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)

![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)

![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)